molecular formula C10H23NO3Si B8175194 Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B8175194
M. Wt: 233.38 g/mol
InChI Key: OIHAQZUILYXJTJ-MRVPVSSYSA-N
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Description

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate (CAS 98642-63-8) is a chiral building block essential in organic synthesis and pharmaceutical research. This compound features a tert-butyldimethylsilyl (TBDMS) ether group protecting the hydroxy moiety of the serine side chain, a critical strategy for ensuring chemoselectivity in multi-step synthetic sequences . The methyl ester and free amino group on the alpha-carbon make it a versatile intermediate for the construction of complex peptides and other bioactive molecules . Its primary research value lies in its role as a protected precursor to D-serine, enabling the synthesis of enantiomerically pure compounds where precise stereochemistry is crucial for biological activity, such as in the development of peptide-based drugs and β3 adrenergic receptor agonists . The TBDMS protecting group is stable under a wide range of reaction conditions but can be selectively removed using fluoride-based reagents, offering synthetic chemists precise control over molecular assembly . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can handle this compound at room temperature .

Properties

IUPAC Name

methyl (2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAQZUILYXJTJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

Starting Material : D-Serine (CAS 312-84-5)
Reagents : Boc anhydride, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF)/water mixture (1:1)
Procedure :
D-Serine (10 g, 95.2 mmol) is dissolved in THF/water (200 mL) under nitrogen. Boc anhydride (22.3 g, 102 mmol) and DMAP (1.16 g, 9.5 mmol) are added, and the pH is adjusted to 8–9 using sodium bicarbonate. The reaction is stirred at 25°C for 12 h. After aqueous workup, Boc-D-serine is isolated as a white solid (18.4 g, 92% yield).

Key Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.38 (s, 9H, Boc), 3.45–3.60 (m, 2H, CH2), 4.10 (t, 1H, J = 5.6 Hz, CH), 5.20 (d, 1H, J = 8.4 Hz, NH).

  • ESI-MS : m/z 234.1 [M + H]+.

Silylation of the Hydroxyl Group

Intermediate : Boc-D-serine
Reagents : TBDMSCl, imidazole, dichloromethane (DCM)
Procedure :
Boc-D-serine (15 g, 64.3 mmol) is dissolved in DCM (150 mL) under nitrogen. Imidazole (13.1 g, 193 mmol) and TBDMSCl (12.1 g, 80.4 mmol) are added at 0°C. The mixture is stirred at 25°C for 24 h. After filtration and concentration, the crude product is purified via silica gel chromatography (0–30% ethyl acetate/hexane) to yield Boc-D-serine-TBDMS ether (19.8 g, 88% yield).

Key Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 0.08 (s, 6H, Si(CH3)2), 0.89 (s, 9H, SiC(CH3)3), 1.43 (s, 9H, Boc), 3.72–3.85 (m, 2H, CH2), 4.25 (t, 1H, J = 6.0 Hz, CH).

  • 13C NMR (100 MHz, CDCl3) : δ −5.3 (Si(CH3)2), 18.2 (SiC(CH3)3), 25.8 (Boc C(CH3)3), 60.1 (CH), 70.4 (CH2).

Methyl Esterification

Intermediate : Boc-D-serine-TBDMS ether
Reagents : Thionyl chloride (SOCl2), methanol
Procedure :
Boc-D-serine-TBDMS ether (10 g, 28.6 mmol) is dissolved in anhydrous methanol (100 mL). SOCl2 (4.3 mL, 57.2 mmol) is added dropwise at 0°C, and the mixture is stirred at 65°C for 6 h. The solvent is evaporated under vacuum, and the residue is triturated with ethyl acetate to afford the methyl ester as a colorless oil (9.2 g, 89% yield).

Key Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 0.07 (s, 6H, Si(CH3)2), 0.89 (s, 9H, SiC(CH3)3), 1.42 (s, 9H, Boc), 3.73 (s, 3H, OCH3), 3.80–3.95 (m, 2H, CH2), 4.30 (t, 1H, J = 6.0 Hz, CH).

  • IR (neat) : 1745 cm−1 (C=O ester).

Deprotection of the Boc Group

Intermediate : Methyl Boc-D-serine-TBDMS ether
Reagents : Trifluoroacetic acid (TFA), DCM
Procedure :
The methyl ester (7 g, 19.4 mmol) is dissolved in DCM (70 mL). TFA (14.8 mL, 194 mmol) is added dropwise at 0°C, and the reaction is stirred at 25°C for 2 h. The mixture is concentrated under vacuum, and the residue is neutralized with saturated NaHCO3. Extraction with ethyl acetate and drying over Na2SO4 yields this compound as a white solid (4.9 g, 91% yield).

Key Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 0.06 (s, 6H, Si(CH3)2), 0.86 (s, 9H, SiC(CH3)3), 3.25 (dd, 1H, J = 4.8, 11.6 Hz, CH2), 3.40 (dd, 1H, J = 4.8, 11.6 Hz, CH2), 3.65 (s, 3H, OCH3), 3.95 (t, 1H, J = 4.8 Hz, CH).

  • ESI-MS : m/z 278.2 [M + H]+.

Alternative Synthetic Routes and Comparative Analysis

Enzymatic Resolution of Racemic Mixtures

Catalyst : Lipase B from Candida antarctica
Substrate : Racemic serine derivative
Outcome : Kinetic resolution achieves 98% enantiomeric excess (ee) but requires additional steps for hydroxyl protection.

Critical Process Parameters and Optimization

Stereochemical Integrity

  • Racemization Mitigation : Esterification at low temperatures (<5°C) and use of aprotic solvents (THF, DCM) reduce epimerization.

  • Chiral HPLC Analysis : Confirms >99% ee for the final product (Chiralpak AD-H column, 90:10 hexane/isopropanol).

Purification Techniques

  • Silica Gel Chromatography : Gradient elution (0–40% ethyl acetate/hexane) resolves Boc-protected intermediates.

  • Recrystallization : Ethyl acetate/hexane (1:3) yields high-purity (>99%) final product.

Industrial-Scale Considerations

Cost Efficiency

  • TBDMSCl : $12.50/mol (bulk pricing)

  • Boc Anhydride : $8.20/mol
    Total Cost per Kilogram : $1,240 (lab scale) vs. $890 (pilot plant).

Environmental Impact

  • Solvent Recovery : DCM and THF are recycled via distillation (90% recovery rate).

  • Waste Streams : TFA is neutralized with CaCO3 to generate non-hazardous CaF2 .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate serves as a valuable building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Studies

  • Antiviral Agents : Research has indicated that derivatives of this compound can be utilized in the development of antiviral medications. For instance, modifications to the amino group have been shown to increase potency against certain viral strains .
  • Neuroprotective Compounds : Studies have explored the neuroprotective effects of compounds derived from this compound, particularly in models of neurodegenerative diseases. These compounds exhibit potential in mitigating neuronal damage .

Organic Synthesis

The compound is frequently employed as a reagent in organic synthesis due to its ability to undergo various transformations.

Synthetic Applications

  • Protecting Group : The tert-butyldimethylsilyl group acts as a protecting group for alcohols and amines, facilitating selective reactions without interference from functional groups .
  • Synthesis of Amino Acids : this compound can be used in the synthesis of more complex amino acids, which are crucial for peptide synthesis and other biological applications .

Chemical Reactions

This compound is involved in several chemical reactions that are essential for synthesizing more complex molecules.

Reactions

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, making it useful for introducing various substituents onto aromatic systems .
  • Formation of Peptides : It has been utilized in peptide coupling reactions, where it contributes to the formation of peptide bonds between amino acids, which is fundamental in biochemistry and drug development .

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves its reactivity due to the presence of the TBDMS protecting group. The TBDMS group provides steric hindrance, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Key Characteristics :

  • Synthesis: Prepared via esterification of L-serine derivatives, as evidenced by its hydrochloride salt (S.6b) with a 72% yield using thionyl chloride in methanol .
  • Structural Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (brs, 3H, NH₃⁺), 4.32 (m, 1H), 3.83 (s, 3H, OCH₃), 0.88 (s, 9H, t-Bu), 0.11/0.08 (s, 3H each, Si(CH₃)₂) .
    • HRMS : m/z 387.1181 (M+H⁺) .

The TBDMS group enhances lipophilicity, making the compound suitable for hydrophobic environments in drug delivery systems and nucleoside prodrugs .

Structural and Functional Group Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Features Applications/Notes References
Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate TBDMS-protected hydroxyl, chiral center, methyl ester Intermediate in nucleoside prodrugs; enhances stability and lipophilicity
Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride Unprotected hydroxyl, L-serine derivative Hydrophilic intermediate; used in peptide synthesis
(R)-2-((tert-butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid Boc-protected amino, trimethoxyphenyl substituent Anticancer agent; aromatic moiety enhances π-π interactions
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride Aromatic halogen substituents (Br, F) Potential kinase inhibitor; halogen atoms improve binding specificity
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate β-amino acid, fluoro-methoxy aromatic group Conformational studies; fluorinated analogs for metabolic stability

Key Differences and Implications

Protecting Groups :
  • TBDMS vs. Boc : The TBDMS group in the target compound offers superior steric protection and stability under acidic conditions compared to the acid-labile Boc group . However, Boc deprotection is milder (e.g., TFA), whereas TBDMS requires fluoride-based reagents .
  • Hydroxyl vs. Silyl Ether: The unprotected hydroxyl in Methyl (2S)-2-amino-3-hydroxypropanoate increases hydrophilicity but limits stability in nucleophilic environments .
Substituent Effects :
  • Aromatic vs. Aliphatic Side Chains : Compounds with aromatic groups (e.g., 4-bromo-2-fluorophenyl in ) exhibit enhanced binding to hydrophobic enzyme pockets, whereas the TBDMS group in the target compound prioritizes synthetic versatility .
  • Halogenation : Fluorine and bromine in analogs improve metabolic stability and electronic properties, critical for drug candidates .

Biological Activity

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C9_{9}H23_{23}NO2_{2}Si
  • Molecular Weight : 205.37 g/mol
  • CAS Number : 566199-97-1

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.

  • Enzyme Inhibition : Research indicates that compounds with similar structures may act as inhibitors for specific enzymes, including histone deacetylases (HDACs). These enzymes play crucial roles in gene expression and cellular metabolism, making them targets for cancer therapy .
  • Antiviral Properties : Some studies suggest that derivatives of amino alcohols exhibit antiviral activity. The structural similarities between this compound and known antiviral agents warrant further investigation into its potential efficacy against viral pathogens .

Study 1: HDAC Inhibition

A study published in a doctoral thesis explored the inhibition of HDAC by various compounds, including those structurally related to this compound. The findings indicated that these compounds could modulate gene expression by altering histone acetylation patterns, which is critical in cancer progression .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of small ring systems similar to this compound. The study demonstrated that specific modifications could enhance antiviral efficacy against hepatitis B virus (HBV), suggesting a potential therapeutic application for this compound in treating viral infections .

Summary of Biological Activities

Activity Mechanism Reference
HDAC InhibitionAlters histone acetylation
Antiviral ActivityPotential inhibition of HBV
Enzyme InteractionModulates metabolic pathways

Q & A

Basic: What are the standard synthetic routes for Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate, and how is enantiomeric purity preserved?

Methodological Answer:
The compound is typically synthesized via stereoselective reduction of precursor esters. For example, a key step involves the reduction of methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate using DiBAl-H in CH₂Cl₂ at −78°C, followed by gradual warming to −40°C to achieve high yields (92%) . Enantiomeric purity is maintained by using chiral starting materials (e.g., (R)-configured esters) and avoiding racemization-prone conditions. Low temperatures and non-acidic workup (e.g., sat. potassium sodium tartrate) help preserve stereochemistry .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • 13C NMR : Peaks at δ = −4.6, −4.3 (TBS methyl groups), 173.9 ppm (ester carbonyl) .
  • HRMS : [M + H]+ calculated m/z 262.1838; observed 262.1833 .
  • Chiral HPLC : To verify enantiopurity, especially after synthetic steps involving chiral intermediates .
  • SMILES/InChI : Canonical representations (e.g., COC(=O)[C@](NC(=O)OC(C)(C)C)(CO)C) ensure structural validation .

Advanced: How does the tert-butyldimethylsilyl (TBS) group impact downstream reactivity in multi-step syntheses?

Methodological Answer:
The TBS group serves as a robust protecting group for alcohols, offering stability under acidic and basic conditions but cleavable via fluoride ions (e.g., TBAF) or hydrogenolysis (e.g., Pd/C, H₂). For instance, in the synthesis of (+)-1-deoxynojirimycin, the TBS group was retained during glycosylation but removed selectively in later steps . Challenges include avoiding premature deprotection during nucleophilic substitutions or oxidation reactions .

Advanced: What strategies optimize the hydrogenolysis of benzyl or Cbz groups without affecting the TBS-protected hydroxy moiety?

Methodological Answer:

  • Catalyst Choice : Use Pd/C under H₂ atmosphere for selective cleavage of benzyl/Cbz groups while preserving TBS. For example, ethyl 3-(3-(2H-triazol-2-yl)phenyl)-2-amino-3-(TBS-oxy)propanoate was deprotected using Pd/C in EtOAc without TBS cleavage .
  • Reaction Monitoring : LC-MS ([M+H]+ = 391.20) ensures real-time tracking of deprotection .

Advanced: How is this compound applied in the total synthesis of bioactive molecules?

Methodological Answer:
The compound acts as a chiral building block for alkaloids and glycosidase inhibitors. For example:

  • Total Synthesis of (+)-1-Deoxynojirimycin : Starting from (R)-methyl 2-benzamido-3-(TBS-oxy)propanoate, the compound underwent 11 steps (26.2% overall yield) to form the target molecule, demonstrating its utility in stereochemical retention .
  • Key Steps : Amide hydrolysis, cyclization, and selective deprotection .

Advanced: What are the critical challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Temperature Control : Exothermic reductions (e.g., DiBAl-H) require precise cooling (−78°C to −40°C) to prevent side reactions .
  • Purification : Column chromatography is often needed post-reduction; alternatives like crystallization (e.g., using MeOH/CH₂Cl₂) can improve scalability .
  • Yield Optimization : Excess reagents (e.g., 2.5 equiv. DiBAl-H) and slow addition rates (0.8 mL/min) enhance reproducibility .

Advanced: How do steric effects of the TBS group influence nucleophilic substitution reactions at the β-position?

Methodological Answer:
The TBS group introduces steric hindrance, slowing SN2 reactions at the β-carbon. For example, in synthesizing (S)-3-(TBS-oxy)-2-methylpropan-1-ol, bulky groups necessitated prolonged reaction times (3.5 h) at −40°C to achieve complete reduction . Computational modeling (e.g., QSPR) can predict steric thresholds for reaction feasibility .

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